molecular formula C22H15N3O6 B6019048 (5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione

(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B6019048
M. Wt: 417.4 g/mol
InChI Key: BVJNGWZNCPYMFE-PDGQHHTCSA-N
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Description

The compound (5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a nitrophenyl group, and a diazinane-trione core, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-13-7-8-15(25(29)30)11-17(13)19-10-9-16(31-19)12-18-20(26)23-22(28)24(21(18)27)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJNGWZNCPYMFE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

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